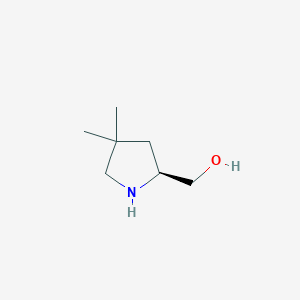
N-Benzoyl-5-methylcytidine
Übersicht
Beschreibung
N-Benzoyl-5-methylcytidine is a modified nucleoside analog that has garnered significant interest in the fields of molecular biology and medicinal chemistry. This compound features a benzoyl group attached to the nitrogen atom at the fourth position and a methyl group at the fifth position of the cytidine base. These modifications enhance its stability and biological activity, making it a valuable tool in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzoyl-5-methylcytidine typically involves the protection of the hydroxyl groups of cytidine, followed by the selective benzoylation of the amino group at the fourth position and methylation at the fifth position. Common reagents used in these reactions include benzoyl chloride for benzoylation and methyl iodide for methylation. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product. The compound is then characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-Benzoyl-5-methylcytidine undergoes various chemical reactions, including:
Oxidation: The methyl group at the fifth position can be oxidized to form 5-formylcytidine or 5-carboxycytidine.
Reduction: The benzoyl group can be reduced to yield the corresponding amine.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 5-Formylcytidine, 5-carboxycytidine
Reduction: N-Benzyl-5-methylcytidine
Substitution: Various substituted cytidine derivatives
Wissenschaftliche Forschungsanwendungen
N-Benzoyl-5-methylcytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and oligonucleotides.
Biology: The compound is employed in studies of RNA modifications and their role in gene expression and regulation.
Medicine: this compound is investigated for its potential as an antiviral and anticancer agent due to its ability to inhibit DNA methyltransferases.
Industry: It is used in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
N-Benzoyl-5-methylcytidine exerts its effects primarily by inhibiting DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. This inhibition leads to changes in gene expression and can induce apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation and DNA repair, making it a promising candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
N4-Benzoyl-5-methylcytidine: Similar in structure but with different functional groups.
5-Methylcytidine: Lacks the benzoyl group, resulting in different biological activity.
N4-Methylcytidine: Features a methyl group at the fourth position instead of a benzoyl group.
Uniqueness: N-Benzoyl-5-methylcytidine is unique due to its combined benzoyl and methyl modifications, which enhance its stability and biological activity. This makes it more effective in inhibiting DNA methyltransferases compared to its analogs, providing a distinct advantage in therapeutic applications.
Eigenschaften
IUPAC Name |
N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6/c1-9-7-20(16-13(23)12(22)11(8-21)26-16)17(25)19-14(9)18-15(24)10-5-3-2-4-6-10/h2-7,11-13,16,21-23H,8H2,1H3,(H,18,19,24,25)/t11-,12-,13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJJYVKITRVBHJ-BRXULGCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718136 | |
| Record name | N-Benzoyl-5-methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160107-15-3 | |
| Record name | N-Benzoyl-5-methylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl (2E,2'E)-2,2'-[pyrimidine-4,6-diylbis(oxy-2,1-phenylene)]bis(3-methoxyprop-2-enoate)](/img/structure/B1426146.png)

![1-Oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B1426148.png)

![1H-Pyrazolo[3,4-B]pyridin-6-amine](/img/structure/B1426152.png)



![{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B1426157.png)





